
(4-(Trifluoromethylthio)benZyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Trifluoromethylthio)benzyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable for its ability to introduce the 4-(trifluoromethylthio)benzyl group into various molecules, making it a versatile reagent in the field of synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (4-(trifluoromethylthio)benzyl)zinc bromide typically involves the reaction of 4-(trifluoromethylthio)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Trifluoromethylthio)benzyl bromide+Zn→(4-(Trifluoromethylthio)benzyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and concentration to achieve the desired 0.50 M concentration in tetrahydrofuran.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Trifluoromethylthio)benzyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and halides are typical electrophiles that react with this compound.
Catalysts: Palladium catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with aldehydes and ketones typically yield secondary and tertiary alcohols, respectively.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(trifluoromethylthio)benzyl)zinc bromide is used to introduce the 4-(trifluoromethylthio)benzyl group into various organic molecules, facilitating the synthesis of complex compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, the compound’s ability to form carbon-carbon bonds makes it a valuable tool in the synthesis of biologically active molecules and pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science research.
Mecanismo De Acción
The mechanism of action of (4-(trifluoromethylthio)benzyl)zinc bromide involves the transfer of the 4-(trifluoromethylthio)benzyl group to an electrophile. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. This process is often catalyzed by palladium, which helps to stabilize the transition state and increase the reaction rate.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Trifluoromethyl)benzyl)zinc bromide
- (4-(Trifluoromethoxy)phenylmagnesium bromide
Uniqueness
(4-(Trifluoromethylthio)benzyl)zinc bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of molecules that require specific functional groups for desired reactivity and stability.
Propiedades
Fórmula molecular |
C8H6BrF3SZn |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-methanidyl-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H6F3S.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DKPDNAYKROBODW-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)SC(F)(F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



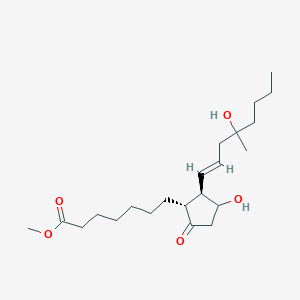
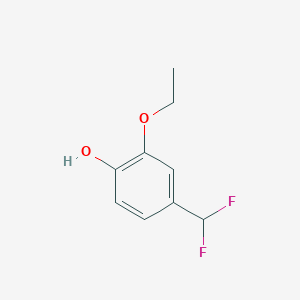


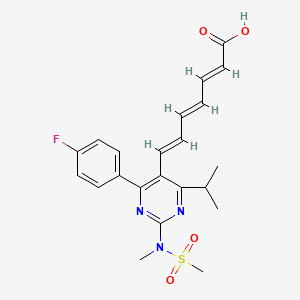
![4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one](/img/structure/B14888085.png)
![6-[(4-Bromo-2-fluorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14888099.png)

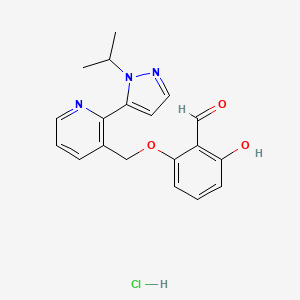
![(3-(Thiophen-2-yl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B14888115.png)
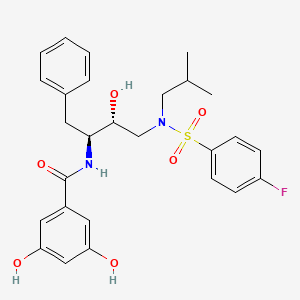
![(1R,2R)-2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine](/img/structure/B14888138.png)
![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
